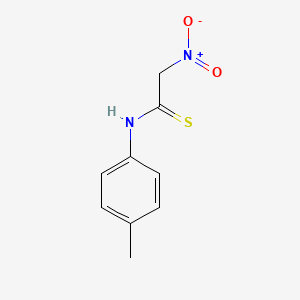![molecular formula C11H21BrSn B14415274 Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- CAS No. 84010-81-1](/img/structure/B14415274.png)
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (4-bromobicyclo[222]oct-1-yl)trimethyl- is a chemical compound with the molecular formula C11H19BrSn It is a derivative of stannane, featuring a brominated bicyclo[222]octane structure attached to a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- typically involves the reaction of 4-bromobicyclo[2.2.2]octane with trimethylstannyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- involves its interaction with molecular targets through its stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The bicyclo[2.2.2]octane structure provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Stannane, trimethyl-: A simpler stannane derivative without the bicyclo[2.2.2]octane structure.
Stannane, (4-chlorobicyclo[2.2.2]oct-1-yl)trimethyl-: A similar compound with a chlorine atom instead of bromine.
Stannane, (4-fluorobicyclo[2.2.2]oct-1-yl)trimethyl-: A fluorinated analog of the compound.
Uniqueness
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- is unique due to the presence of the brominated bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Properties
| 84010-81-1 | |
Molecular Formula |
C11H21BrSn |
Molecular Weight |
351.90 g/mol |
IUPAC Name |
(4-bromo-1-bicyclo[2.2.2]octanyl)-trimethylstannane |
InChI |
InChI=1S/C8H12Br.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3; |
InChI Key |
ZXDQDAGAUFSEPW-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C12CCC(CC1)(CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)





